molecular formula C8H12BNO4 B2709029 [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid CAS No. 1908439-18-8

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid

Cat. No.: B2709029
CAS No.: 1908439-18-8
M. Wt: 197
InChI Key: CVHONOUKMLWVEE-UHFFFAOYSA-N
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Description

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is an organoboron compound with the molecular formula C8H12BNO4. It is a boronic acid derivative that features a pyridine ring substituted with a dimethoxymethyl group and a boronic acid functional group.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid is used as a building block in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Biology

In biological research, boronic acids are known to interact with biomolecules such as carbohydrates and proteins. This compound may be used in the development of sensors and probes for detecting biological molecules .

Medicine

In medicinal chemistry, boronic acids have been explored for their potential as enzyme inhibitors. This compound may be investigated for its potential to inhibit specific enzymes involved in disease processes .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science applications .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid group of this compound is then transferred to the palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction involving this compound affects the carbon-carbon bond formation pathway . This reaction allows for the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of this compound in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . This suggests that the reaction involving this compound can occur in a variety of chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethoxymethyl)pyridin-2-yl]boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethoxymethyl)pyridin-2-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the dimethoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications, such as in the development of selective enzyme inhibitors or molecular probes .

Properties

IUPAC Name

[4-(dimethoxymethyl)pyridin-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-4-10-7(5-6)9(11)12/h3-5,8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHONOUKMLWVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=CC(=C1)C(OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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